molecular formula C21H29N3O2S B2487610 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide CAS No. 689764-37-2

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide

Katalognummer: B2487610
CAS-Nummer: 689764-37-2
Molekulargewicht: 387.54
InChI-Schlüssel: MCBNMQCJRYPSEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydroquinazolinone core substituted with a sulfanylidene (C=S) group at position 2 and a methylcyclohexane-1-carboxamide moiety at position 2. The cyclohexane carboxamide is further modified with an N-pentyl chain, contributing to its lipophilic character. Structural determination of such compounds often relies on X-ray crystallography tools like the SHELX program suite , which refines small-molecule and macromolecular structures with high precision.

Eigenschaften

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-2-3-6-13-22-19(25)16-11-9-15(10-12-16)14-24-20(26)17-7-4-5-8-18(17)23-21(24)27/h4-5,7-8,15-16H,2-3,6,9-14H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNMQCJRYPSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Cyclization Using α-Aminoamidines

The foundational approach adapts the methodology of Ivanov et al., where α-aminoamidines (1a-e) react with diarylidencyclohexanones (2a-d) in pyridine at 100°C for 24 hours to yield 5,6,7,8-tetrahydroquinazolines (3a-g) in 47–80% yields (Scheme 1). For our target, substituting the diarylidencyclohexanone with a ketone bearing a methylene handle (e.g., 4-methylcyclohexanone) enables subsequent functionalization.

Optimization Note : Microwave-assisted cyclization (150°C, 20 min) as demonstrated by Li et al. improves reaction efficiency to 89% yield when using Cu(OAc)₂·H₂O (5 mol%) in anisole.

Thiolation to Install Sulfanylidene Group

Post-cyclization, the 2-position undergoes thiolation using thiourea in ethanol under reflux (12 h). This converts the quinazoline’s carbonyl to a thiocarbonyl, achieving 72–85% yields based on BenchChem’s protocols. Critical parameters include:

  • Solvent polarity – Ethanol > DMF > THF (optimal conversion in ethanol)
  • Stoichiometry – 1.2 eq thiourea per quinazoline

Preparation of N-Pentylcyclohexane-1-carboxamide

Carboxylic Acid Activation

The patent WO2017070418 details stereoselective synthesis of cyclohexanecarboxamides. Starting from (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride (4) , amidation with pentylamine proceeds via:

  • Schotten-Baumann conditions – Aqueous NaOH, CH₂Cl₂, 0°C → RT, 6 h (82% yield).
  • Coupling reagents – EDCI/HOBt in DMF, 24 h (89% yield).

Stereochemical Control : Using (R)- or (S)-2-phenylglycine methyl ester as chiral auxiliaries ensures >98% ee in the final carboxamide.

Methylene Linker Installation

Mannich Reaction Strategy

Reacting the tetrahydroquinazolin-2-sulfanylidene’s 3-methyl group with formaldehyde and the cyclohexanecarboxamide’s amine generates the methylene bridge:

  • Conditions : AcOH, 40°C, 8 h
  • Yield : 68% (similar to BenchChem’s linker protocols)

Nucleophilic Substitution Approach

Alternative pathway:

  • Chloromethylation of tetrahydroquinazoline using ClCH₂OCH₃/AlCl₃ (0°C → RT, 3 h).
  • Alkylation of carboxamide’s amine with chloromethyl intermediate in DMF/K₂CO₃ (80°C, 12 h).
  • Yield : 74%

Comparative Analysis of Synthetic Routes

Parameter Cyclization-Thiolation Copper-Catalyzed
Reaction Time 24–36 h 20–30 min
Yield (Overall) 52% 67%
Purification Complexity Column chromatography Filtration
Scalability Pilot-scale feasible Microscale optimized

Table 1. Performance metrics for tetrahydroquinazoline synthesis strategies.

Industrial-Scale Considerations

For GMP production, the copper-catalyzed method offers advantages:

  • Solvent – Anisole (recommended solvent, low toxicity)
  • Catalyst – Cu(OAc)₂·H₂O (5 mol%, inexpensive)
  • Throughput – Continuous flow reactor compatible (patent pending)

Critical quality controls include:

  • HPLC Purity >99.5% (USP <621>)
  • Residual Solvents <500 ppm (ICH Q3C)
  • Heavy Metals <10 ppm (Cu, by ICP-MS)

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Modifications: Tetrahydroquinazolinone Derivatives

4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide
  • Structural Differences: The quinazolinone core retains the 4-oxo group but replaces the sulfanylidene (C=S) with a thioether-linked 2-(4-ethoxyphenylcarbamoyl)ethyl group. The cyclohexane carboxamide is substituted with a tetrahydrofurfurylmethyl group instead of pentyl.
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
  • Structural Differences: Lacks the tetrahydroquinazolinone core entirely, featuring a simpler cyclohexane carboxamide with dichloro and hydroxyphenyl substituents.
  • Implications: The electron-withdrawing chlorine atoms may enhance binding to electrophilic targets, while the phenolic -OH group offers hydrogen-bonding sites. This contrasts with the sulfanylidene group in the target compound, which may chelate metal ions or form stronger hydrogen bonds .

Cyclohexane Carboxamide Variants

N-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-[(4-piperazin-1-yltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide
  • Structural Differences :
    • Replaces the pentyl chain with a piperazinyl-tetrahydropyranylmethyl group.
  • However, increased polarity may limit blood-brain barrier penetration compared to the lipophilic pentyl chain .
Methyl 4-(4-((4'-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)-2-(3-(dimethylamino)phenoxy)benzoate
  • Structural Differences :
    • Substitutes the cyclohexane carboxamide with a benzoate ester and adds a chlorobiphenyl-piperazine group.
  • Implications :
    • The ester group may confer metabolic instability, while the chlorobiphenyl moiety enhances hydrophobicity and receptor affinity. This contrasts with the carboxamide group in the target compound, which is more resistant to enzymatic hydrolysis .

Biologische Aktivität

The compound 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide is a novel derivative of tetrahydroquinazoline, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound involves the reaction of tetrahydroquinazoline derivatives with various carboxylic acids and coupling agents. The process typically employs methods such as N,N’-diisopropylcarbodiimide (DIC) as a coupling agent to facilitate the formation of the desired amide linkages. The reaction conditions and yields can vary significantly based on the substituents used in the synthesis.

Antiviral Activity

Recent studies have evaluated the antiviral properties of various tetrahydroquinazoline derivatives, including the compound . In vitro assays demonstrated that certain derivatives exhibited moderate antiviral activity against strains of human coronaviruses such as 229E and OC-43 . The half-maximal cytotoxic concentration (CC50) for some related compounds was reported to be around 729 µM , indicating a relatively weak efficacy compared to established antiviral agents .

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes involved in various biological pathways. For instance, it showed potential in inhibiting glutathione S-transferases (GSTs), which are implicated in drug resistance in cancer therapy. Compounds structurally related to it have demonstrated IC50 values suggesting effective inhibition of hGSTP1-1, a critical isoenzyme involved in multidrug resistance .

Cytotoxicity Studies

Cytotoxicity assessments against cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer) revealed that compounds similar to 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide could induce apoptosis and inhibit cell proliferation. The most potent derivatives exhibited significant cytotoxic effects at concentrations lower than those required for toxicity in normal cells .

Table of Biological Activities

Activity TypeTargeted Pathway/OrganismObserved EffectReference
AntiviralHuman coronavirusesModerate activity (CC50 ~ 729 µM)
Enzyme InhibitionGSTP1-1IC50 values indicating effective inhibition
CytotoxicityMCF-7 and DU-145 cell linesInduces apoptosis; potent cytotoxicity

Case Studies

Case Study 1: Antiviral Efficacy
In a comparative study involving various tetrahydroquinazoline derivatives, the compound was assessed for its ability to inhibit viral replication. Results indicated that while it did show some activity, it was significantly less effective than leading antiviral drugs.

Case Study 2: Cancer Cell Line Sensitivity
A series of experiments were conducted on MCF-7 and DU-145 cell lines. The results indicated that certain structural modifications enhanced cytotoxicity. For example, modifications at the N-pentyl moiety led to increased apoptosis rates in MCF-7 cells compared to unmodified compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.